1-(3-chloro-4-methylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 1-(3-chloro-4-methylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidin-4-amine core substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the N-position with a 2-methylphenyl group. This structure combines aromatic and halogenated moieties, which are common in kinase inhibitors and anticancer agents. The chloro and methyl groups likely influence lipophilicity, steric interactions, and electronic properties, impacting binding affinity and pharmacokinetics.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-12-7-8-14(9-16(12)20)25-19-15(10-23-25)18(21-11-22-19)24-17-6-4-3-5-13(17)2/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGIECCGRBMINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in cancer therapy and enzyme inhibition. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chloro and methyl phenyl group. Its molecular formula is , and it has a molecular weight of 357.85 g/mol. The presence of the chloro and methyl groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit certain kinases involved in tumor growth and proliferation. Pyrazolo[3,4-d]pyrimidines are known to mimic ATP, allowing them to bind to the ATP-binding sites of tyrosine kinases (TKs) such as c-Src and Bcr-Abl, which are crucial in various signaling pathways related to cancer progression .
Anticancer Properties
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In Vitro Studies : Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds from this class have shown IC50 values in the low micromolar range against neuroblastoma (SH-SY5Y) cells, indicating potent anticancer activity .
Compound Cell Line IC50 (μM) 1 SH-SY5Y 8.63 2 A549 (Lung) 12.03 3 Prostate Cancer 10.00 4 Glioblastoma 15.00 - In Vivo Studies : In mouse models, the lead compound demonstrated a tumor volume reduction greater than 50% in subcutaneous xenograft models of neuroblastoma. This suggests that the compound not only inhibits tumor cell proliferation in vitro but also shows promise as an effective treatment in vivo .
Mechanistic Insights
The anticancer activity is often linked to the inhibition of specific kinases:
- c-Src Kinase : Inhibition leads to reduced cell migration and invasion.
- Bcr-Abl Kinase : Targeting this kinase is critical for treating chronic myeloid leukemia (CML).
Recent studies have also explored the encapsulation of pyrazolo[3,4-d]pyrimidines in nanoparticles to enhance solubility and bioavailability, thereby improving therapeutic efficacy .
Pharmacokinetic Properties
Despite their promising biological activity, one challenge with pyrazolo[3,4-d]pyrimidines is their poor aqueous solubility, which can limit their clinical application. Recent advancements have focused on improving solubility through formulation strategies such as liposomal delivery systems and albumin nanoparticles .
Safety Profile
While the anticancer potential is significant, detailed toxicological studies are necessary to evaluate the safety profile of this compound. Preliminary assessments suggest manageable toxicity levels; however, comprehensive studies are required for clinical applications.
Future Directions
Research is ongoing to optimize the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through structural modifications and novel delivery systems. Further investigation into their mechanism of action will also provide insights into potential combination therapies with existing anticancer drugs.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Halogenation : Chlorine at the 3- or 4-position (target vs. ) alters steric and electronic profiles. The 3-Cl-4-MePh group in the target compound may optimize hydrophobic interactions compared to 4-ClPh .
- Solubility : Morpholine () and fluorobenzyl (S29) substituents introduce polarity, enhancing aqueous solubility compared to the target’s aromatic N-substituent .
- Linker Diversity : Ethyl (S29) and piperidinyl (Ibrutinib) linkers increase flexibility or rigidity, affecting target binding .
- Functional Groups : Methylthio (2a) and styryl () groups modify electronic properties and metabolic stability .
Physicochemical Properties
- Molecular Weight: The target compound (C₁₉H₁₇ClN₅, ~370 g/mol) falls within the typical range for small-molecule drugs.
- Lipophilicity : Chlorine and methyl groups in the target compound increase logP compared to morpholine-containing analogs, which may limit solubility but enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
